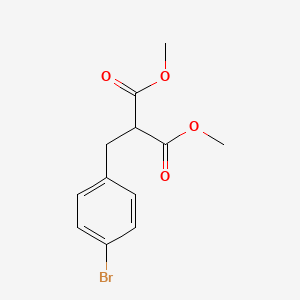

Dimethyl 2-(4-bromobenzyl)malonate

Übersicht

Beschreibung

Dimethyl 2-(4-bromobenzyl)malonate is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.14 g/mol . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromobenzyl group and two methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-bromobenzyl)malonate can be synthesized through the malonic ester synthesis. The process involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide, followed by the alkylation with 4-bromobenzyl bromide . The reaction conditions typically include anhydrous ethanol as the solvent and refluxing the mixture to ensure complete reaction.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction is carefully monitored to maintain optimal temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-(4-bromobenzyl)malonate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can lose carbon dioxide to form a substituted benzyl compound.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.

Major Products

Nucleophilic substitution: Substituted malonates with different functional groups.

Hydrolysis: 4-bromobenzylmalonic acid.

Decarboxylation: 4-bromobenzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-(4-bromobenzyl)malonate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme mechanisms and metabolic pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of dimethyl 2-(4-bromobenzyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution reactions. The presence of the 4-bromobenzyl group enhances its reactivity and allows for selective transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl malonate: Lacks the 4-bromobenzyl group, making it less reactive in certain nucleophilic substitution reactions.

Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups, affecting its solubility and reactivity.

Methyl 2-(4-bromobenzyl)malonate: Contains one methyl ester and one ethyl ester group, offering different reactivity and physical properties.

Uniqueness

Dimethyl 2-(4-bromobenzyl)malonate is unique due to the presence of the 4-bromobenzyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biologische Aktivität

Dimethyl 2-(4-bromobenzyl)malonate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate backbone with a 4-bromobenzyl substituent. Its chemical formula is typically represented as CHBrO, indicating the presence of bromine, which enhances its reactivity and biological potential.

| Property | Details |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 303.13 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity, which can lead to therapeutic effects.

- Receptor Modulation : The compound might act on various receptors in the body, influencing cellular signaling pathways.

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases.

Biological Activity Findings

Research indicates that this compound exhibits significant biological activity. Here are some key findings:

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, compounds derived from malonates have been linked to reduced tumor growth rates in various cancer models.

- Anti-inflammatory Effects : Studies have suggested that this compound can reduce inflammation markers in cellular models, indicating potential use in inflammatory diseases.

- Antimicrobial Activity : Certain derivatives have demonstrated antibacterial properties against Gram-positive bacteria, suggesting a role in developing new antibiotics.

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers synthesized various malonate derivatives, including those based on this compound. They found that these derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM .

Case Study 2: Anti-inflammatory Properties

A separate investigation into the anti-inflammatory effects of malonates reported that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 2-(4-bromobenzyl)malonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Knoevenagel condensation. For example, reacting dimethyl malonate with 4-bromobenzyl bromide under basic conditions (e.g., NaH in DMF) enables alkylation of the active methylene group . Alternatively, condensation of 4-bromobenzaldehyde with dimethyl malonate using piperidine as a catalyst yields the benzylidene intermediate, which can be reduced to the benzyl derivative . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of malonate to aryl halide), temperature (reflux in DMF at 110°C), and reaction time (5–12 hours) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer : ¹H NMR analysis typically shows:

- A singlet at δ 3.7–3.9 ppm for the two methyl ester groups.

- A multiplet at δ 7.2–7.5 ppm for the aromatic protons of the 4-bromobenzyl group.

- A singlet for the malonate CH₂ group at δ 3.3–3.5 ppm (split due to coupling with adjacent substituents).

¹³C NMR confirms ester carbonyls (~168–170 ppm), aromatic carbons (120–135 ppm), and the quaternary malonate carbon (~55 ppm) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20:80 to 40:60) separates the product from unreacted starting materials or byproducts .

- Recrystallization from ethanol or methanol yields high-purity crystals, as demonstrated for structurally similar malonate derivatives .

Advanced Research Questions

Q. How does steric and electronic effects of the 4-bromobenzyl group influence reactivity in further derivatization (e.g., hydrolysis or cross-coupling)?

- Methodological Answer : The electron-withdrawing bromine substituent deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward hydrolysis. For example:

- Hydrolysis : Under basic conditions (NaOH/EtOH/H₂O), the ester groups hydrolyze to carboxylic acids, but the 4-bromo group may hinder nucleophilic attack due to steric hindrance .

- Cross-coupling : The bromine atom enables Suzuki-Miyaura coupling with boronic acids, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base/ligand systems .

Q. What strategies mitigate regioselectivity challenges during alkylation of dimethyl malonate with 4-bromobenzyl derivatives?

- Methodological Answer : Competing O- vs. C-alkylation can occur. To favor C-alkylation:

- Use strong, non-nucleophilic bases (e.g., NaH or LDA) to deprotonate the active methylene group without promoting ester cleavage .

- Employ polar aprotic solvents (DMF, THF) to stabilize the enolate intermediate .

- Monitor reaction progress via TLC to terminate before side reactions dominate.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing. For example:

- The malonate core typically adopts a planar conformation, with ester carbonyls showing bond lengths of ~1.20–1.22 Å .

- The 4-bromobenzyl group exhibits a dihedral angle of 75–85° relative to the malonate plane, influencing steric interactions in solid-state packing .

Q. What analytical methods identify and quantify byproducts (e.g., regioisomers) in this compound synthesis?

- Methodological Answer :

- HPLC with chiral columns (e.g., Daicel Chiralcel OD) resolves enantiomers or regioisomers using hexane/isopropanol gradients .

- GC-MS detects volatile byproducts, while LC-MS identifies nonvolatile impurities via molecular ion peaks and fragmentation patterns .

Q. How does this compound compare to analogs (e.g., 4-fluoro or 4-nitro derivatives) in biological activity assays?

- Methodological Answer :

- Enzyme inhibition : Evaluate IC₅₀ values against targets like succinate dehydrogenase (SDH) using spectrophotometric assays monitoring fumarate reduction .

- Cellular assays : Compare anti-inflammatory activity via TLR4 inhibition in macrophages, measuring cytokine (e.g., IL-6) suppression via ELISA .

Eigenschaften

IUPAC Name |

dimethyl 2-[(4-bromophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQDBBQKILPQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.